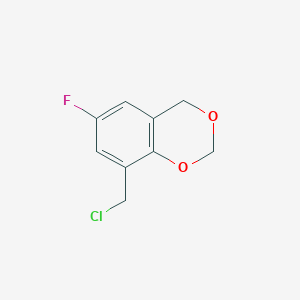

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMONGDHUPLQOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CCl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381627 | |

| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131728-94-4 | |

| Record name | 8-(Chloromethyl)-6-fluoro-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloromethyl-6-fluoro-4H-benzo[1,3]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

CAS Number: 131728-94-4

This technical guide provides a comprehensive overview of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a fluorinated benzodioxine derivative of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound.[1] The incorporation of a fluorine atom can influence properties such as metabolic stability, lipophilicity, and the acidity or basicity of nearby functional groups, making it a valuable building block in medicinal chemistry. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling its use in the synthesis of a variety of derivatives.

A summary of the key chemical and physical properties for this compound and its immediate precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | This compound | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol |

| CAS Number | 131728-94-4[1] | 306934-89-4[2][3] |

| Molecular Formula | C₉H₈ClFO₂[1] | C₉H₉FO₃[2][3] |

| Molecular Weight | 202.61 g/mol [1] | 184.16 g/mol [2] |

| IUPAC Name | This compound[1] | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol[3] |

| Melting Point | Not available | 73-74 °C[2] |

| Appearance | Not available | Light brown crystalline powder[2] |

| SMILES | C1C2=C(C(=CC(=C2)F)CCl)OCO1[1] | OCc1cc(F)cc2c1OCOC2[2][3] |

| InChI | InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2[1] | InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2[2][3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of its corresponding alcohol precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis of this compound

Reaction: Conversion of a primary alcohol to an alkyl chloride using thionyl chloride.

Materials:

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Triethylamine or pyridine (optional, as a base)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled solution.[4] An excess of thionyl chloride is typically used. For reactions sensitive to acidic conditions, a base like triethylamine or pyridine can be added to neutralize the HCl gas produced.[4]

-

Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to reflux.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[4] Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzodioxine moiety is a scaffold found in a variety of biologically active compounds.[5] The presence of the reactive chloromethyl group allows for the facile introduction of the fluorinated benzodioxine core into a target molecule through nucleophilic substitution reactions.

This compound is a valuable building block for the synthesis of novel compounds with potential applications in areas such as:

-

Antitumor Agents: Benzodioxole derivatives have been investigated for their antitumor activities.[6]

-

Agrochemicals: A related compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is used in the synthesis of the pesticide chlorantraniliprole.[5]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic pathway for the preparation of this compound from its alcohol precursor.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

References

- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 306934-89-4 Cas No. | 6-Fluoro-8-(hydroxymethyl)-4H-1,3-benzodioxine | Apollo [store.apolloscientific.co.uk]

- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine is a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This technical guide provides a summary of its known physical and chemical properties, safety information, and a generalized workflow for its characterization. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data, including specific physical constants, validated synthesis and analysis protocols, and any characterization of its biological activity or mechanism of action. This document candidly presents the available information while highlighting the current knowledge gaps to guide future research endeavors.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 131728-94-4 | PubChem[1] |

| Canonical SMILES | C1OC2=C(C=C(C(=C2)CCl)F)OC1 | PubChem[1] |

| InChI Key | FMONGDHUPLQOCP-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the scientific literature. General synthetic routes for similar benzodioxine derivatives have been described, which may provide a starting point for the development of a synthetic method for this specific compound.

The chemical structure suggests that the chloromethyl group is a reactive site for nucleophilic substitution reactions. The aromatic ring is activated by the dioxine ring and influenced by the fluorine atom, suggesting it can undergo electrophilic aromatic substitution.

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Characterization of this compound would require obtaining and interpreting these spectra.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity, mechanism of action, or any involvement in cellular signaling pathways for this compound. Extensive searches of biological and pharmacological databases have not yielded any relevant data.

Safety and Handling

Safety data sheets indicate that this compound is a hazardous substance.[2]

-

Hazard Statements: Causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]

Experimental Protocols

Due to the lack of specific published experimental methods for this compound, this section provides a generalized workflow that researchers can adapt for the synthesis, purification, and characterization of this and similar novel compounds.

Caption: Generalized workflow for synthesis and characterization.

Conclusion and Future Directions

This compound remains a poorly characterized compound. While its structure suggests potential as a reactive intermediate in organic synthesis, the absence of fundamental physical, chemical, and biological data severely limits its current utility. Future research should focus on:

-

Developing and publishing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques to provide a complete dataset of its physical and spectral properties.

-

Conducting in vitro and in vivo studies to explore its potential biological activities and toxicological profile.

This foundational work is essential before its potential in drug development or other scientific applications can be realized.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic and synthetic methodologies employed to confirm the molecule's precise chemical structure, offering a comprehensive resource for researchers working with this and related benzodioxine derivatives.

Compound Overview

This compound is a fluorinated heterocyclic compound with the molecular formula C₉H₈ClFO₂.[1] Its structure features a benzene ring fused to a 1,3-dioxine ring, with a fluorine atom at the 6-position and a chloromethyl group at the 8-position. The presence of these functional groups, particularly the reactive chloromethyl moiety, makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 131728-94-4 | PubChem[1] |

Synthesis and Structural Confirmation

The primary route for the synthesis of this compound involves the chlorination of its precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

The following protocol is based on established chemical transformations for the conversion of benzylic alcohols to benzyl chlorides.

Materials:

-

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

The solution is cooled to 0 °C in an ice bath.

-

A catalytic amount of pyridine is added to the solution.

-

Thionyl chloride is added dropwise to the cooled solution over a period of 15-20 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

References

An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key identifiers, molecular properties, and potential synthetic pathways.

Core Compound Data

This compound is a fluorinated organic compound featuring a benzodioxine core.[1] The inclusion of a chloromethyl group makes it a reactive intermediate for further chemical synthesis.[2]

| Identifier | Value |

| Molecular Formula | C9H8ClFO2 |

| Molecular Weight | 202.61 g/mol [1][3][4] |

| IUPAC Name | This compound[1] |

| CAS Number | 131728-94-4[1][3][4] |

| InChI Key | FMONGDHUPLQOCP-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | C1C2=C(C(=CC(=C2)F)CCl)OCO1[1] |

Experimental Protocols

General Synthesis Outline:

-

Formation of the Benzodioxine Ring: This can be achieved by reacting a suitable fluorinated catechol derivative with a dielectrophile, such as dichloromethane or dibromomethane, in the presence of a base. Alternatively, a Williamson ether synthesis-type reaction can be employed.

-

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced onto the aromatic ring through a chloromethylation reaction. This typically involves the use of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. This step is a variation of the Blanc chloromethylation. It is important to handle the reagents with care, as chloromethyl ethers are potent carcinogens.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular compound.

Potential Applications

Derivatives of 1,3-benzodioxole have been studied for a range of biological activities, including antimicrobial and antitumor applications.[5] Given its reactive chloromethyl group, this compound is a valuable intermediate for the synthesis of more complex molecules. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the construction of larger molecular scaffolds.[2] For instance, a similar compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is used in the synthesis of the pesticide chlorantraniliprole.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Logical relationship of the information presented in this guide.

Caption: A generalized experimental workflow for the synthesis.

References

- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]

- 3. This compound | 131728-94-4 [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

Synthesis Pathway for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthesis pathway for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a valuable fluorinated building block in medicinal chemistry and drug discovery. The synthesis commences from the commercially available starting material, 4-fluorocatechol, and proceeds through a two-step sequence involving the formation of a key alcohol intermediate followed by a chlorination reaction. This guide provides detailed, albeit currently theoretical, experimental protocols and summarizes expected quantitative data for each step.

Proposed Synthesis Pathway

The synthesis of this compound is envisioned to proceed via the following two key steps:

-

Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: This step involves the formation of the 1,3-benzodioxine ring system from 4-fluorocatechol. A plausible approach is a condensation reaction with a suitable C2 synthon that can also introduce the required hydroxymethyl group at the 8-position of the benzodioxine ring. Based on analogous reactions, a one-pot reaction with formaldehyde and a subsequent in-situ reduction could be a viable strategy.

-

Synthesis of this compound: The final step is the chlorination of the benzylic alcohol of the intermediate to yield the target compound. This transformation can be achieved using a variety of standard chlorinating agents.

The overall proposed synthesis is depicted in the following workflow:

Caption: Proposed two-step synthesis of the target compound from 4-fluorocatechol.

Experimental Protocols

The following are detailed, theoretical protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

This procedure describes the formation of the 1,3-benzodioxine ring and the introduction of the hydroxymethyl group.

Reaction Scheme:

Caption: Reaction scheme for the formation of the alcohol intermediate.

Methodology:

-

To a solution of 4-fluorocatechol (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added an aqueous solution of formaldehyde (2.0-3.0 eq).

-

A reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for a defined period (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a dilute acid solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| 4-Fluorocatechol | 1.0 g (7.8 mmol) |

| Formaldehyde (37% aq.) | 1.9 mL (23.4 mmol) |

| Sodium Borohydride | 0.44 g (11.7 mmol) |

| Solvent | |

| Dioxane | 20 mL |

| Reaction Conditions | |

| Temperature | 90 °C |

| Time | 18 hours |

| Product | |

| Yield | 65-75% |

| Purity (by HPLC) | >95% |

| Characterization | |

| ¹H NMR, ¹³C NMR, MS | Consistent with structure |

Step 2: Synthesis of this compound

This procedure details the chlorination of the alcohol intermediate to yield the final product.

Reaction Scheme:

Caption: Reaction scheme for the final chlorination step.

Methodology:

-

To a solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) is added a chlorinating agent (e.g., thionyl chloride or oxalyl chloride with a catalytic amount of DMF, 1.1-1.5 eq) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours) until complete conversion is observed by TLC or LC-MS.

-

The reaction mixture is carefully poured into ice-water and the layers are separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactants | |

| (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | 1.0 g (5.4 mmol) |

| Thionyl Chloride | 0.47 mL (6.5 mmol) |

| Solvent | |

| Dichloromethane | 20 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 3 hours |

| Product | |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Characterization | |

| ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Consistent with structure |

Conclusion

This technical guide outlines a feasible and efficient synthesis pathway for this compound. While the presented protocols are based on established chemical principles, they are theoretical and require experimental validation. Researchers and drug development professionals can utilize this guide as a foundational resource for the laboratory-scale synthesis of this important fluorinated building block. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-depth Technical Guide to 2-(3-chloro-4-fluorophenyl)propanoic acid (C9H8ClFO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H8ClFO2 encompasses a variety of isomers, each with potentially unique chemical and biological properties. This technical guide focuses on a particularly significant isomer, 2-(3-chloro-4-fluorophenyl)propanoic acid . This compound belongs to the arylpropanoic acid class, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). As such, it holds considerable interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a modulator of inflammatory pathways. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application.

Introduction to 2-(3-chloro-4-fluorophenyl)propanoic acid

2-(3-chloro-4-fluorophenyl)propanoic acid is a halogenated derivative of 2-phenylpropanoic acid. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. Like other "profens" such as ibuprofen and naproxen, its biological activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Due to the chiral center at the alpha-position of the propanoic acid moiety, this compound can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles.

Physicochemical and Spectroscopic Data

Quantitative data for 2-(3-chloro-4-fluorophenyl)propanoic acid and its isomers are crucial for identification, purity assessment, and computational modeling. The following tables summarize key physicochemical and spectroscopic parameters.

Table 1: Physicochemical Properties of Phenylpropanoic Acid Isomers with the Formula C9H8ClFO2

| Property | 3-(2-chloro-4-fluorophenyl)propanoic acid | 3-(3-chloro-4-fluorophenyl)propionic acid |

| Molecular Weight | 202.61 g/mol | 202.609 g/mol |

| XLogP3 | 2.4 | - |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 202.0196853 Da | - |

| Monoisotopic Mass | 202.0196853 Da | - |

| Topological Polar Surface Area | 37.3 Ų | - |

| Heavy Atom Count | 13 | 13 |

| CAS Number | 174603-38-4[1] | 881190-93-8[2] |

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Propanoic Acid Derivatives

| Nucleus | Propanoic Acid (Illustrative) | Predicted Shifts for 2-(3-chloro-4-fluorophenyl)propanoic acid |

| ¹H-NMR | CH₃: ~1.1 ppm (triplet), CH₂: ~2.3 ppm (quartet), COOH: >10 ppm (singlet, broad)[3][4] | Aromatic protons: 7.0-7.5 ppm (multiplets), CH: ~3.7 ppm (quartet), CH₃: ~1.5 ppm (doublet), COOH: >10 ppm (singlet, broad) |

| ¹³C-NMR | CH₃: ~9 ppm, CH₂: ~27 ppm, C=O: ~180 ppm[5] | CH₃: ~18-20 ppm, CH: ~45-50 ppm, Aromatic carbons: 115-140 ppm, C-Cl & C-F carbons: Specific shifts influenced by halogens, C=O: ~175-180 ppm |

Note: Predicted shifts are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Synthesis and Experimental Protocols

The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry. Several synthetic routes are available, often involving the creation of the carbon-carbon bond at the benzylic position followed by the introduction or modification of the carboxylic acid group. Below is a plausible and detailed synthetic protocol adapted from established methods for analogous compounds.

General Synthetic Pathway

A common approach to synthesizing 2-arylpropanoic acids involves the conversion of a corresponding arylacetonitrile or arylacetic ester. An illustrative two-step synthesis is outlined below, starting from the commercially available 3-chloro-4-fluorotoluene.

Caption: A plausible synthetic route to 2-(3-chloro-4-fluorophenyl)propanoic acid.

Detailed Experimental Protocol: Hydrolysis of Methyl 2-(3-chloro-4-fluorophenyl)propanoate

This protocol details the final step of the synthesis: the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 2-(3-chloro-4-fluorophenyl)propanoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-(3-chloro-4-fluorophenyl)propanoate (0.05 mol) in methanol (100 mL).

-

Saponification: To the stirring solution, add a solution of sodium hydroxide (0.1 mol) in water (25 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Isolation: Extract the product into diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-(3-chloro-4-fluorophenyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Biological Activity and Mechanism of Action

Arylpropanoic acids are a well-known class of NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[6]

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Role in Drug Development

2-(3-chloro-4-fluorophenyl)propanoic acid serves as a valuable scaffold for the development of new anti-inflammatory agents. The key considerations for its application in drug discovery include:

-

Potency and Selectivity: The primary goal is to design analogues with high potency for COX-2 and lower potency for COX-1 to minimize gastrointestinal side effects.

-

Stereochemistry: The two enantiomers of 2-(3-chloro-4-fluorophenyl)propanoic acid are likely to have different potencies and metabolic fates. It is common for the (S)-enantiomer of profens to be the more active inhibitor of COX enzymes. The development of stereoselective syntheses or chiral separation methods is therefore of high importance.

-

Prodrug Strategies: The carboxylic acid moiety can be modified to create prodrugs with improved solubility, permeability, or taste-masking properties.

Logical Workflow for Drug Discovery Application

The development of a new drug candidate based on the 2-(3-chloro-4-fluorophenyl)propanoic acid scaffold follows a structured workflow.

Caption: A typical workflow for the development of a new NSAID from a lead scaffold.

Conclusion

2-(3-chloro-4-fluorophenyl)propanoic acid is a compound of significant interest due to its structural similarity to established NSAIDs. Its synthesis is achievable through well-known organic transformations, and its biological activity is rooted in the inhibition of the COX pathway. For researchers and drug development professionals, this molecule represents a promising starting point for the design of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. Future work should focus on the stereoselective synthesis and biological evaluation of its enantiomers to fully elucidate its therapeutic potential.

References

- 1. 3-(2-Chloro-4-fluorophenyl)propanoic acid | C9H8ClFO2 | CID 11769583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 3. nagwa.com [nagwa.com]

- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted data and analogous data from closely related structures. It also details the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its characterization.

Chemical Structure and Properties

This compound possesses the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1] The structure, featuring a fluorinated benzodioxine ring with a reactive chloromethyl group, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 131728-94-4 | PubChem[1] |

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.8 - 7.2 | m |

| O-CH₂-O | ~5.0 - 5.2 | s |

| Ar-CH₂-O | ~4.8 - 5.0 | s |

| CH₂Cl | ~4.6 | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=C (Aromatic) | 110 - 160 |

| C-F (Aromatic) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| O-CH₂-O | ~95 |

| Ar-CH₂-O | ~65 |

| CH₂Cl | ~45 |

Note: These are predicted values and actual experimental data may vary. Coupling constants (J) are crucial for definitive assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ether) | 1050 - 1250 | Strong |

| C-F | 1000 - 1400 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 202. The presence of chlorine would also result in a characteristic [M+2]⁺ isotope peak with an intensity of approximately one-third of the [M]⁺ peak.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M]⁺ | 202 |

| [M+2]⁺ | 204 |

| [M-CH₂Cl]⁺ | 153 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: ATR.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an EI source.

-

Ionization energy: 70 eV.

-

Mass range: 50 - 500 amu.

-

Inlet system: Direct infusion or GC.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently sparse, the provided predictions, analogous data, and standardized protocols offer a robust framework for its successful characterization.

References

Reactivity of the Chloromethyl Group in Fluorinated Benzodioxines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group (-CH₂Cl) when attached to a fluorinated benzodioxine scaffold. The introduction of fluorine atoms into the benzodioxine ring system significantly influences the chemical behavior of the chloromethyl group, primarily due to fluorine's strong electron-withdrawing nature. This document details the expected reactivity, relevant synthetic protocols, and the underlying mechanistic principles.

Introduction to Fluorinated Benzodioxines and the Chloromethyl Group

Fluorinated benzodioxines are heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chloromethyl group, on the other hand, is a versatile functional handle, serving as a key intermediate for introducing a wide array of other functional groups through nucleophilic substitution reactions. Understanding the interplay between the fluorine substituents and the reactive chloromethyl group is crucial for the rational design and synthesis of novel fluorinated benzodioxine derivatives.

The Influence of Fluorine Substitution on Reactivity

The presence of fluorine atoms on the aromatic ring of benzodioxine has a profound impact on the reactivity of the benzylic chloromethyl group. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring. This electron withdrawal has several consequences for the reactivity of the chloromethyl group:

-

Activation towards Nucleophilic Attack: The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates benzylic halides towards nucleophilic substitution. The carbon atom of the chloromethyl group becomes more electrophilic and thus more susceptible to attack by nucleophiles.

-

Stabilization of the Transition State: In an Sₙ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The electron-withdrawing fluorine atoms can stabilize this electron-rich transition state, thereby increasing the reaction rate.

-

Potential for SₙAr Reactions: In highly fluorinated systems, nucleophilic aromatic substitution (SₙAr) can become a competing reaction pathway, where a nucleophile attacks the aromatic ring directly, leading to the displacement of a fluorine atom.[1]

The following diagram illustrates the general workflow for the synthesis and subsequent reaction of a chloromethylated fluorinated benzodioxine.

Caption: General synthesis and reactivity workflow for chloromethylated fluorinated benzodioxines.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the chloromethyl group in fluorinated benzodioxines is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse derivatives.

Common Nucleophiles and Resulting Products

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Alkoxymethyl (-CH₂OR) |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thiomethyl (-CH₂SR) |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aminomethyl (-CH₂NR₂) |

| Carboxylate | Sodium Acetate (NaOAc) | Acyloxymethyl (-CH₂OCOR) |

Reaction Kinetics and Mechanistic Considerations

-

Degree and Position of Fluorination: A higher degree of fluorination on the aromatic ring will generally lead to a faster reaction rate due to the enhanced electrophilicity of the benzylic carbon. The position of the fluorine atoms relative to the chloromethyl group will also play a role, with ortho and para substitutions having the most pronounced effects.

-

Nucleophile Strength and Concentration: Stronger, more polarizable nucleophiles will react faster. Increasing the concentration of the nucleophile will also increase the reaction rate, as expected for a bimolecular (Sₙ2) reaction.

-

Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

-

Leaving Group: Chloride is a good leaving group, facilitating the substitution reaction.

The proposed Sₙ2 mechanism is depicted below:

Caption: The Sₙ2 mechanism for nucleophilic substitution of a chloromethylated fluorinated benzodioxine.

Experimental Protocols

While specific, detailed experimental protocols for the reactions of chloromethylated fluorinated benzodioxines are not abundant, the following general procedures can be adapted from related syntheses of benzodioxine derivatives and reactions of benzylic chlorides.[2][3]

General Procedure for the Synthesis of 2-(Chloromethyl)-fluorinated-1,4-benzodioxine

-

Synthesis of the Hydroxymethyl Intermediate: A fluorinated catechol is reacted with epichlorohydrin in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.[2] This reaction forms the corresponding 2-(hydroxymethyl)-fluorinated-1,4-benzodioxine.

-

Chlorination: The resulting alcohol is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride is added dropwise at 0 °C, and the reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).[2] The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the 2-(chloromethyl)-fluorinated-1,4-benzodioxine.

General Procedure for Nucleophilic Substitution

-

Reaction Setup: The chloromethylated fluorinated benzodioxine is dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Addition of Nucleophile: The desired nucleophile (typically 1.1 to 1.5 equivalents) is added to the solution. If the nucleophile is a salt, it is added directly. If it is a neutral species like an amine, it may be added directly or in solution. A non-nucleophilic base (e.g., potassium carbonate, triethylamine) may be required to scavenge the HCl produced in reactions with neutral nucleophiles.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Conclusion

The chloromethyl group on a fluorinated benzodioxine framework is a highly valuable and reactive intermediate for the synthesis of a wide range of derivatives. The electron-withdrawing fluorine atoms activate the benzylic position towards nucleophilic attack, primarily through an Sₙ2 mechanism. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively and selectively introduce diverse functionalities, enabling the exploration of these compounds in drug discovery and materials science. Further kinetic studies would be beneficial to quantitatively delineate the structure-activity relationships governing the reactivity of this important class of compounds.

References

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4H-1,3-Benzodioxine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4H-1,3-benzodioxine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts and Synthesis

4H-1,3-Benzodioxine derivatives are characterized by a benzene ring fused to a six-membered dioxine ring. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. Several synthetic strategies have been developed for the preparation of these derivatives, with two prominent methods being the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides and the reaction of salicylic acid with acetylenic esters.

A general synthetic workflow for the preparation of 4H-1,3-benzodioxine derivatives is outlined below.

Caption: General synthetic workflows for 4H-1,3-benzodioxine derivatives.

Experimental Protocols

Synthesis of 4H-Benzo[d][1][2]oxazines via Gold(I)-Catalyzed Cycloisomerization [1][3]

This protocol describes a chemoselective 6-exo-dig C-O cyclization of N-(2-alkynyl)aryl benzamide precursors.

-

Preparation of the Precursor: Synthesize the required N-(2-alkynyl)aryl benzamides by reacting the corresponding aminophenylacetylene with a substituted benzoyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane (DCM).

-

Cyclization Reaction:

-

To a solution of the N-(2-alkynyl)aryl benzamide (1 equivalent) in anhydrous DCM, add the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 1-5 mol%).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a few drops of triethylamine.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4H-benzo[d][1][2]oxazine derivative.

Synthesis of 4H-Benzo[d][1][2]dioxin-4-ones from Salicylic Acid [4][5]

This method involves a copper-catalyzed reaction between salicylic acid and an acetylenic ester.

-

Reaction Setup: In a reaction vessel, combine salicylic acid (1.2 equivalents), the acetylenic ester (1 equivalent), copper(I) iodide (CuI, 1 equivalent), and sodium bicarbonate (NaHCO3, 1.2 equivalents).

-

Reaction Execution:

-

Add acetonitrile as the solvent.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

Biological Activities and Quantitative Data

4H-1,3-Benzodioxine derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Below is a summary of the in vitro anticancer activity of selected 4H-benzo[d][1][2]oxazine derivatives against different breast cancer cell lines.

| Compound | Substituent (R) | Cell Line | IC50 (µM) | Reference |

| 1 | 4-Methylphenyl | MCF-7 | 15.8 | [1] |

| HCC1954 | 10.2 | [1] | ||

| 2 | 4-Methoxyphenyl | MCF-7 | 12.5 | [1] |

| HCC1954 | 8.7 | [1] | ||

| 3 | 4-Chlorophenyl | MCF-7 | 9.8 | [1] |

| HCC1954 | 6.5 | [1] | ||

| 4 | 4-Nitrophenyl | MCF-7 | 7.2 | [1] |

| HCC1954 | 4.1 | [1] | ||

| 5 | 2,4-Dichlorophenyl | MCF-7 | 5.1 | [1] |

| HCC1954 | 3.1 | [3] | ||

| 6 | Phenyl | SKBR-3 | 0.09 | [2] |

| CAMA-1 | 0.16 | [2] | ||

| MCF-7 | 0.30 | [2] | ||

| HCC1954 | 0.51 | [2] |

Antimicrobial Activity

Certain 4H-1,3-benzodioxine derivatives have also shown promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table summarizes the minimum inhibitory concentration (MIC) values of some benzodioxane-containing 1,3,4-oxadiazole derivatives.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 7a | Staphylococcus aureus | 12.5 | [6][7] |

| Escherichia coli | 25 | [6][7] | |

| Candida albicans | 50 | [6][7] | |

| 7b | Staphylococcus aureus | 6.25 | [6][7] |

| Escherichia coli | 12.5 | [6][7] | |

| Candida albicans | 25 | [6][7] |

Mechanism of Action: Anticancer Effects

The anticancer activity of many 4H-benzo[d][1][2]oxazines is linked to their ability to induce the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS disrupts the cellular redox balance, leading to oxidative stress, which in turn triggers downstream signaling pathways culminating in apoptosis.

Caption: Proposed mechanism of anticancer action via ROS generation.

Conclusion

4H-1,3-Benzodioxine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic versatility of the benzodioxine scaffold allows for the generation of a wide array of derivatives, enabling extensive structure-activity relationship studies. Further research into the precise molecular targets and mechanisms of action of these compounds will be crucial for their advancement as therapeutic candidates. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of heterocyclic compounds.

References

- 1. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. The protocols focus on the nucleophilic substitution of the reactive chloromethyl group, a key transformation for generating diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a benzylic chloride provides a reactive handle for the introduction of a wide range of functional groups through nucleophilic substitution reactions. This allows for the facile synthesis of amine, ether, thioether, and ester derivatives, enabling the exploration of structure-activity relationships in drug design and the development of novel chemical entities. The electron-withdrawing fluorine atom at the 6-position can further modulate the physicochemical and pharmacological properties of the resulting derivatives.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted in the following general scheme:

Figure 1: General reaction scheme for nucleophilic substitution.

Experimental Protocols

The following protocols describe the synthesis of representative amine, ether, thioether, and ester derivatives from this compound.

Synthesis of Amine Derivatives

The reaction with primary or secondary amines yields the corresponding N-substituted derivatives.

Protocol 1: Synthesis of N-Benzyl-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add benzylamine (1.2 mmol) and a base such as potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Figure 2: Workflow for the synthesis of an amine derivative.

Synthesis of Ether Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.

Protocol 2: Synthesis of 8-(Methoxymethyl)-6-fluoro-4H-1,3-benzodioxine

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 mmol) to anhydrous methanol (10 mL) under an inert atmosphere.

-

To this solution, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 3: Workflow for the Williamson ether synthesis.

Synthesis of Thioether Derivatives

Thiolates are excellent nucleophiles for the displacement of the benzylic chloride, leading to the formation of thioethers.

Protocol 3: Synthesis of 8-{[(4-Chlorophenyl)thio]methyl}-6-fluoro-4H-1,3-benzodioxine

-

To a solution of 4-chlorothiophenol (1.1 mmol) in a polar aprotic solvent like DMF (10 mL), add a base such as potassium carbonate (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Figure 4: Workflow for the synthesis of a thioether derivative.

Synthesis of Ester Derivatives

Carboxylate anions can act as nucleophiles to form ester derivatives.

Protocol 4: Synthesis of (6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl acetate

-

In a suitable flask, dissolve this compound (1.0 mmol) in a solvent such as acetone or DMF (10 mL).

-

Add sodium acetate (1.5 mmol) to the solution. A phase-transfer catalyst like tetrabutylammonium bromide (0.1 mmol) can be added to facilitate the reaction.

-

Heat the reaction mixture to 50-70 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter off any solids and concentrate the solvent.

-

Take up the residue in an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Figure 5: Workflow for the synthesis of an ester derivative.

Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of various derivatives. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary to achieve optimal yields.

| Derivative Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Amine | Benzylamine | K₂CO₃ | Acetonitrile | 25 | 12-24 | 80-95 |

| Diethylamine | Et₃N | THF | 25 | 12-24 | 75-90 | |

| Ether | Sodium Methoxide | - | Methanol | Reflux | 4-8 | 70-85 |

| Sodium Phenoxide | - | DMF | 80 | 6-12 | 65-80 | |

| Thioether | 4-Chlorothiophenol | K₂CO₃ | DMF | 25 | 6-12 | 85-95 |

| Thioacetic acid | Et₃N | CH₂Cl₂ | 0 to 25 | 2-4 | 90-98 | |

| Ester | Sodium Acetate | - | Acetone | 60 | 8-16 | 70-85 |

| Sodium Benzoate | - | DMF | 80 | 10-20 | 65-80 |

Safety Precautions

-

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

These protocols provide a foundation for the synthesis and exploration of a wide range of derivatives from this compound, enabling further research and development in various fields of chemistry and pharmacology.

Application Notes and Protocols: 8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Chloromethyl)-6-fluoro-4H-1,3-benzodioxine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a fluorinated benzodioxine core and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom can enhance metabolic stability and lipophilicity, while the chloromethyl group serves as a key handle for introducing the benzodioxine moiety into larger molecular scaffolds via nucleophilic substitution reactions.[1][2] This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of biologically active compounds, with a focus on its application in the development of β2-adrenergic receptor agonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClFO₂ | [3] |

| Molecular Weight | 202.61 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 131728-94-4 | [3] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic chloride is an excellent leaving group, readily displaced by a variety of nucleophiles.

Synthesis of β2-Adrenergic Receptor Agonists

A significant application of this building block is in the synthesis of saligenin-based β2-adrenergic receptor agonists. These drugs, such as Vilanterol, are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The 6-fluoro-4H-1,3-benzodioxin-8-ylmethyl moiety can serve as a key component of the pharmacophore that interacts with the β2-adrenergic receptor.

The general synthetic approach involves the N-alkylation of a suitable amine with this compound. This introduces the fluorinated benzodioxine headgroup, which is a common feature in several long-acting β2-agonists.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) in anhydrous DMF or MeCN, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

The following table provides representative data for the synthesis of a derivative, N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methyl-[1][2][4]triazolo[4,3-b]pyridazin-6-amine.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| 3-methyl-[1][2][4]triazolo[4,3-b]pyridazin-6-amine | 1.2 eq |

| Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 60 °C |

| Reaction Time | 12 h |

| Product | |

| Yield | 75% (representative) |

| Purity (by HPLC) | >98% (representative) |

| Melting Point | 185-188 °C (representative) |

| Spectroscopic Data (Representative) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-6.8 (m, Ar-H), 5.2 (s, O-CH₂-O), 4.8 (s, Ar-CH₂-N), 2.5 (s, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-110 (Ar-C), 101.5 (O-CH₂-O), 45.2 (Ar-CH₂-N), 15.8 (CH₃) |

| MS (ESI+) | m/z 316.1 [M+H]⁺ |

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Molecules synthesized using this compound as a building block can be designed to target the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor activates a downstream signaling cascade that leads to smooth muscle relaxation, a key therapeutic effect in asthma and COPD.

Caption: β2-Adrenergic Receptor Signaling Pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel compound using this compound.

Caption: Synthetic and Evaluation Workflow.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that may cause skin irritation and serious eye damage.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a key synthetic intermediate in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and development of novel therapeutic agents.

Introduction

This compound is a versatile building block used in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group, which allows for facile nucleophilic substitution reactions. This enables the introduction of the (6-fluoro-4H-1,3-benzodioxin-8-yl)methyl moiety into a wide range of molecular scaffolds. The fluorinated benzodioxine core is a common feature in compounds targeting various biological pathways, making this intermediate particularly valuable in drug discovery programs.

Application: Synthesis of an Isoindoline-1,3-dione Intermediate

A primary application of this compound is in the synthesis of phthalimide-protected amine precursors. The Gabriel synthesis, a classic method for preparing primary amines from alkyl halides, can be effectively employed. The resulting product, 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione, serves as a stable intermediate for the subsequent elaboration into primary amines, which are common functionalities in many drug candidates.

Experimental Protocol: Synthesis of 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione

This protocol is adapted from the procedure described in patent WO2010026124A1.

Materials and Reagents:

-

This compound

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Outcome:

The reaction is expected to yield 2-((6-fluoro-4H-benzo[d][1][2]dioxin-8-yl)methyl)isoindoline-1,3-dione as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS).

Data Presentation

While specific quantitative biological data for compounds directly synthesized from this compound in the public domain is limited, the benzodioxane and benzodioxole moieties are present in numerous potent inhibitors of various therapeutic targets. The following table summarizes the activity of representative compounds containing these scaffolds to illustrate their potential in drug discovery.

| Compound Class | Target | Representative Compound | IC50/Activity | Reference |

| Benzodioxane-Benzamides | FtsZ | Compound 1 | MIC (MRSA): 0.25 µg/mL | [3] |

| Benzodioxole Derivatives | c-Src/Abl Kinase | AZD0530 | IC50 (c-Src): low nM | [4] |

Mandatory Visualizations

Experimental Workflow: Gabriel Synthesis

Caption: Workflow for the Gabriel synthesis of a phthalimide-protected amine.

Logical Relationship: From Intermediate to Bioactive Compound

Caption: Synthetic pathway from starting material to a final bioactive compound.

References

- 1. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | 306934-89-4 | Benchchem [benchchem.com]

- 2. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]

- 3. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzodioxane scaffold in a variety of biologically active compounds. The chloromethyl group at the 8-position serves as a reactive handle for the introduction of diverse functional groups via nucleophilic substitution, enabling the synthesis of novel derivatives for screening and lead optimization.

The high reactivity of the benzylic chloride in this compound allows for efficient reaction with a wide range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The protocols provided herein are designed to serve as a starting point for the exploration of these transformations.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion from the chloromethyl group by a nucleophile (Nu:).

Caption: General nucleophilic substitution reaction.

Experimental Protocols